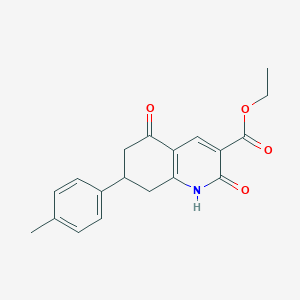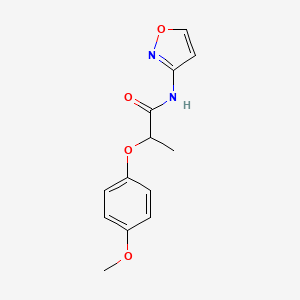
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, also known as Clotrimazole, is a synthetic antifungal drug that is widely used in the treatment of various fungal infections. It belongs to the class of azole antifungal agents and has been proven to be highly effective in treating both superficial and systemic fungal infections. Clotrimazole is a potent inhibitor of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a crucial component of fungal cell membranes.
Mechanism of Action
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is a crucial component of fungal cell membranes. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione binds to the fungal cytochrome P450 enzymes, which are responsible for the synthesis of ergosterol, and inhibits their activity. This leads to the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been extensively studied for its antifungal properties. However, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural antifungal agents. Additionally, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione. One potential area of research is the development of new analogs of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione with improved antifungal activity and reduced cytotoxicity. Another area of research is the investigation of the immunomodulatory and anti-inflammatory effects of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, which may have therapeutic applications beyond its antifungal activity. Finally, the potential use of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione in combination with other drugs for the treatment of fungal infections should be explored.
Scientific Research Applications
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been used in various scientific research studies to investigate its potential therapeutic applications.
properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-11-4-3-8(6-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFMEXMZCWIBAZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4733719.png)
![3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4733725.png)

![N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)

![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)